molecular formula C9H13NO2S B1330651 N,3,4-trimethylbenzenesulfonamide CAS No. 7467-14-3

N,3,4-trimethylbenzenesulfonamide

Cat. No.: B1330651
CAS No.: 7467-14-3
M. Wt: 199.27 g/mol
InChI Key: ZUFWTWNQQBBLDQ-UHFFFAOYSA-N
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Description

N,3,4-Trimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups at the N, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenamine (xylidine) with chlorosulfonic acid, followed by neutralization with ammonia or an amine. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,3,4-Trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N,3,4-Trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • N,N,4-Trimethylbenzenesulfonamide
  • 4-Bromo-N,N,3-trimethylbenzenesulfonamide
  • N,N-Dimethyl-4-bromo-3-methylbenzenesulfonamide

Comparison: N,3,4-Trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N,3,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWTWNQQBBLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322185
Record name N,3,4-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-14-3
Record name NSC400650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,3,4-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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